Boc-L-glutaminol
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Overview
Description
Boc-L-glutaminol, also known as tert-butyl (S)-5-amino-1-hydroxy-5-oxopentan-2-ylcarbamate, is a derivative of the amino acid glutamine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound has a molecular formula of C10H20N2O4 and a molecular weight of 232.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-L-glutaminol is typically synthesized through the protection of the amino group of L-glutamine with a tert-butoxycarbonyl (Boc) group. The reaction involves the use of Boc anhydride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The compound is purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Boc-L-glutaminol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can undergo substitution reactions with electrophiles such as alkyl halides
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine
Major Products
Scientific Research Applications
Boc-L-glutaminol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Mechanism of Action
The mechanism of action of Boc-L-glutaminol primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The compound can be deprotected under acidic conditions to yield the free amino acid, which can then participate in further reactions .
Comparison with Similar Compounds
Boc-L-glutaminol is similar to other Boc-protected amino acids such as Boc-L-glutamine and Boc-L-asparagine. its unique structure, which includes a hydroxyl group, makes it particularly useful in specific synthetic applications. Similar compounds include:
This compound stands out due to its stability and versatility in peptide synthesis, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(5-amino-1-hydroxy-5-oxopentan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(6-13)4-5-8(11)14/h7,13H,4-6H2,1-3H3,(H2,11,14)(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPHBGOYBNCKNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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